REACTION_CXSMILES
|
[S:1]1[CH:5]=[C:4]([CH2:6][CH2:7][CH:8]([OH:11])CO)[N:3]=[CH:2]1.CCOC(C)=O>C1COCC1.O>[S:1]1[CH:5]=[C:4]([CH2:6][CH2:7][CH:8]=[O:11])[N:3]=[CH:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The mixture was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Drying the residue under high vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC(=C1)CCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |